Cas no 84574-33-4 (1-(4-hydroxy-3-pyridyl)ethanone)
1-(4-hydroxy-3-pyridyl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Hydroxy-3-pyridinyl)ethanone
- Ethanone, 1-(4-hydroxy-3-pyridinyl)- (9CI)
- Ethanone, 1-(4-hydroxy-3-pyridinyl)-
- 1-(4-hydroxy-3-pyridyl)ethanone
- 1-(4-Hydroxy-3-pyridinyl)ethanone (ACI)
- 1-(4-Hydroxypyridin-3-yl)ethan-1-one
- SB53292
- 1-(4-Hydroxypyridin-3-yl)ethanone
- 37831-31-5
- DS-18998
- AKOS022633606
- SY036366
- CS-0155076
- C74936
- SCHEMBL19838598
- AKOS006354935
- DTXSID801310773
- DB-342632
- 4(1H)-Pyridinone, 3-acetyl-
- Ethanone,1-(4-hydroxy-3-pyridinyl)-(9ci)
- 3-Acetylpyridin-4(1H)-one
- 84574-33-4
- 3-Acetyl-4-hydroxypyridine
- MFCD26131937
- DB-283345
- 3-acetyl-1H-pyridin-4-one
- AT28620
- 3-acetyl-1,4-dihydropyridin-4-one
- 4(1H)-Pyridinone, 3-acetyl- (9CI)
-
- Inchi: 1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4H,1H3,(H,8,10)
- InChI Key: SQMXUZSEOQCHCH-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(O)=CC=NC=1
Computed Properties
- Exact Mass: 137.047678466g/mol
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.217
- Boiling Point: 388 ºC
- Flash Point: 189 ºC
1-(4-hydroxy-3-pyridyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186893-5g |
1-(4-Hydroxypyridin-3-yl)ethanone |
84574-33-4 | 95% | 5g |
$1768.80 | 2023-08-31 | |
| Alichem | A029186893-10g |
1-(4-Hydroxypyridin-3-yl)ethanone |
84574-33-4 | 95% | 10g |
$2556.72 | 2023-08-31 | |
| Alichem | A029186893-25g |
1-(4-Hydroxypyridin-3-yl)ethanone |
84574-33-4 | 95% | 25g |
$4180.80 | 2023-08-31 | |
| Chemenu | CM176695-10g |
1-(4-hydroxypyridin-3-yl)ethan-1-one |
84574-33-4 | 95% | 10g |
$1748 | 2021-08-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3667-100mg |
1-(4-hydroxy-3-pyridyl)ethanone |
84574-33-4 | 95% | 100mg |
¥763.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3667-250mg |
1-(4-hydroxy-3-pyridyl)ethanone |
84574-33-4 | 95% | 250mg |
¥1145.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3667-1g |
1-(4-hydroxy-3-pyridyl)ethanone |
84574-33-4 | 95% | 1g |
¥2851.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569921-100mg |
1-(4-Hydroxypyridin-3-yl)ethanone |
84574-33-4 | 98% | 100mg |
¥1081.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569921-250mg |
1-(4-Hydroxypyridin-3-yl)ethanone |
84574-33-4 | 98% | 250mg |
¥1513.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1569921-1g |
1-(4-Hydroxypyridin-3-yl)ethanone |
84574-33-4 | 98% | 1g |
¥3770.00 | 2024-07-28 |
1-(4-hydroxy-3-pyridyl)ethanone Production Method
Production Method 1
2.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ; 4 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Production Method 3
1-(4-hydroxy-3-pyridyl)ethanone Raw materials
1-(4-hydroxy-3-pyridyl)ethanone Preparation Products
1-(4-hydroxy-3-pyridyl)ethanone Suppliers
1-(4-hydroxy-3-pyridyl)ethanone Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-(4-hydroxy-3-pyridyl)ethanone
Recent Advances in the Study of 1-(4-hydroxy-3-pyridyl)ethanone (CAS: 84574-33-4) in Chemical Biology and Pharmaceutical Research
1-(4-hydroxy-3-pyridyl)ethanone (CAS: 84574-33-4) is a pyridine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxy and ethanone functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The unique structural features of 1-(4-hydroxy-3-pyridyl)ethanone make it a versatile scaffold for medicinal chemistry, enabling the design of novel therapeutic agents with improved efficacy and selectivity.
One of the most notable advancements in the study of 1-(4-hydroxy-3-pyridyl)ethanone is its application in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Researchers have utilized 1-(4-hydroxy-3-pyridyl)ethanone as a building block to develop potent and selective kinase inhibitors. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of inhibitors targeting the JAK-STAT pathway, which is implicated in autoimmune diseases. The resulting compounds exhibited enhanced binding affinity and reduced off-target effects, highlighting the potential of 1-(4-hydroxy-3-pyridyl)ethanone in rational drug design.
In addition to its role in kinase inhibitor development, 1-(4-hydroxy-3-pyridyl)ethanone has also been investigated for its antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel derivatives of this compound and their evaluation against a panel of bacterial and fungal pathogens. The results revealed that certain derivatives exhibited potent activity against multidrug-resistant strains, suggesting their potential as leads for new antimicrobial agents. The study further elucidated the structure-activity relationships (SAR) of these derivatives, providing valuable insights for future optimization efforts.
The pharmacokinetic and toxicological profiles of 1-(4-hydroxy-3-pyridyl)ethanone and its derivatives have also been a focus of recent research. A preclinical study conducted by a team at the University of Cambridge investigated the metabolic stability and toxicity of several derivatives in vitro and in vivo. The findings indicated that while some derivatives demonstrated favorable pharmacokinetic properties, others exhibited significant toxicity at higher doses. These results underscore the importance of careful structural modification and thorough safety evaluation in the development of 1-(4-hydroxy-3-pyridyl)ethanone-based therapeutics.
Looking ahead, the potential applications of 1-(4-hydroxy-3-pyridyl)ethanone extend beyond kinase inhibitors and antimicrobial agents. Emerging research suggests its utility in the development of fluorescent probes for bioimaging and as a ligand for metal-catalyzed reactions in organic synthesis. Furthermore, ongoing efforts to explore its interactions with biological targets, such as G-protein-coupled receptors (GPCRs) and ion channels, may uncover new therapeutic opportunities. As the field of chemical biology continues to evolve, 1-(4-hydroxy-3-pyridyl)ethanone is poised to remain a valuable tool for drug discovery and development.
In conclusion, recent studies have highlighted the multifaceted potential of 1-(4-hydroxy-3-pyridyl)ethanone (CAS: 84574-33-4) in chemical biology and pharmaceutical research. Its role as a key intermediate in the synthesis of bioactive molecules, coupled with its demonstrated efficacy in kinase inhibition and antimicrobial activity, makes it a promising candidate for further investigation. Future research should focus on optimizing its derivatives for improved pharmacological properties and expanding its applications in other areas of drug discovery. The continued exploration of this compound is expected to yield significant contributions to the development of novel therapeutics.
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